molecular formula C21H18N4 B5705683 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone

2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone

Cat. No. B5705683
M. Wt: 326.4 g/mol
InChI Key: GPJXKSUKJQPNSS-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone, also known as BPEH, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has also been studied for its antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce the aggregation of beta-amyloid protein, which is implicated in Alzheimer's disease. 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has several advantages for lab experiments, including its relatively simple synthesis method, its stability, and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone. One area of research could be the development of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. Another area of research could be the optimization of the synthesis method for 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone, potentially improving its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone and its potential side effects.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone involves several steps, starting with the reaction of 2-aminobenzimidazole with benzoyl chloride to form 2-benzamido-1H-benzimidazole. This compound is then reacted with phenylhydrazine to form 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

properties

IUPAC Name

N-[(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-3-9-16(10-4-1)20(25-24-17-11-5-2-6-12-17)15-21-22-18-13-7-8-14-19(18)23-21/h1-14,24H,15H2,(H,22,23)/b25-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJXKSUKJQPNSS-LKUDQCMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethylidene]-N'-phenyl-hydrazine

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